molecular formula C12H13N3O5 B2592368 Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 57821-19-9

Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2592368
CAS RN: 57821-19-9
M. Wt: 279.252
InChI Key: ZMLHVHPGOLIAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrido[2,3-d]pyrimidine . It is related to trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .


Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The detection, identification, and control of impurities have become an essential element of drug development .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple oxygen and nitrogen atoms, which likely contribute to its reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

One primary area of research involves the synthesis and chemical reactions of structurally similar pyrido[2,3-d]pyrimidines. For instance, studies have shown methods for generating derivatives of pyrido[2,3-d]pyrimidines through reactions with various agents, illustrating the compound's utility as a building block for more complex molecules. The synthesis of 2,3,4,8-Tetrahydro-2,4-dioxopyrido [2,3-d]pyrimidines and their bis-compounds has been detailed, demonstrating the compound's versatility in organic synthesis and potential for creating novel molecular architectures (Nagamatsu, Koga, & Yoneda, 1984).

Pharmacological Applications

Research on pyrido[2,3-d]pyrimidines also extends into pharmacological applications, highlighting the potential for these compounds in drug development. For example, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their antibacterial and antitumor activities. These studies suggest that the compound's derivatives can serve as a basis for developing new therapeutic agents (Kumar, Lakshmi, Veena, & Sujatha, 2017), (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).

Structural Studies

Furthermore, the crystal structure analysis of derivatives offers insights into the molecular geometry and potential interactions of pyrido[2,3-d]pyrimidines, which is essential for the rational design of drugs. The crystal structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, for example, has provided valuable information on the structural aspects of these compounds (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018).

properties

IUPAC Name

ethyl 1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-4-20-11(18)7-5-6-8(13-9(7)16)14(2)12(19)15(3)10(6)17/h5H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLHVHPGOLIAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.